

The Discovery and Isolation of FR901379 from Coleophoma empetri: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FR901379 is a sulfonated lipohexapeptide, a nonribosomal peptide produced by the filamentous fungus Coleophoma empetri. It is a key precursor in the semi-synthesis of Micafungin, a potent echinocandin-type antifungal agent used clinically to treat invasive fungal infections. The production of FR901379 is a critical step in the manufacturing of Micafungin; however, challenges such as low fermentation titers and the presence of structurally similar byproducts complicate its large-scale purification. This technical guide provides an in-depth overview of the discovery, fermentation, extraction, and purification of FR901379 from Coleophoma empetri, presenting quantitative data in structured tables and detailing key experimental protocols. Furthermore, this guide illustrates the biosynthetic pathway and experimental workflows using logical diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction

Echinocandins represent a significant class of antifungal agents that function by inhibiting the synthesis of β -1,3-glucan, an essential component of the fungal cell wall.[1][2] This mechanism of action provides a high degree of selective toxicity, making them a first-line therapy for invasive fungal infections.[1][2] Micafungin, a semi-synthetic echinocandin, is derived from the natural product FR901379, which was discovered by Fujisawa Pharmaceutical in Japan.[2] The industrial production of Micafungin involves the fermentation of Coleophoma empetri to



produce FR901379, followed by chemical modification of the palmitic acid side chain to enhance its pharmacological properties, including reduced hemolytic activity.

The efficiency of FR901379 production is a crucial factor in the overall cost and availability of Micafungin. Research efforts have focused on improving fermentation titers and streamlining purification processes through metabolic engineering and optimization of fermentation and purification protocols.

Fermentation of Coleophoma empetri

The production of FR901379 is achieved through the submerged fermentation of Coleophoma empetri. The fermentation process involves two main stages: seed culture preparation and production fermentation.

Experimental Protocol: Fermentation

- 1. Seed Culture Preparation:
- Fresh mycelia of C. empetri are crushed and inoculated into a 250 mL shake flask containing 50 mL of seed medium (MKS).
- The seed culture is incubated for 2 days at 25°C with agitation at 220 rpm.
- 2. Production Fermentation:
- 5 mL of the seed culture is transferred to a 250 mL shake flask containing 50 mL of fermentation medium (MKF).
- The production culture is cultivated at 25°C and 220 rpm for 8-10 days.
- For fed-batch conditions in a 5 L bioreactor, specific feeding strategies are employed to enhance the titer.

Fermentation Media Composition



Medium	Component	Concentration (g/L)	рН
Seed Medium (MKS)	Soluble Starch	15	6.5
Sucrose	10		
Cottonseed Meal	5	-	
Peptone	10		
KH ₂ PO ₄	1		
CaCO ₃	2		
Fermentation Medium (MKF)	Glucose	10	6.5
Corn Starch	30		
Peptone	10		
D-Sorbitol	160		
(NH4)2SO4	6	_	
KH ₂ PO ₄	1	-	
FeSO ₄ ·7H ₂ O	0.3	_	
ZnSO4·7H2O	0.01		
CaCO ₃	2		
Alternative Fermentation Medium	Glucose	50	-
Cottonseed Meal	20		
Yeast Powder	10	_	
Peptone	10	_	
Magnesium Sulfate	2	_	
Dipotassium Hydrogen Phosphate	1	- -	



Data sourced from multiple studies to provide a comprehensive overview.

Fermentation Titers

The yield of FR901379 from C. empetri fermentation can vary significantly depending on the strain and cultivation conditions.

Strain/Condition	FR901379 Titer (g/L)	Reference
C. empetri MEFC09 (Parental Strain)	0.2 - 0.3	
C. empetri MEFC09 (Shake Flask, 10 days)	~0.3	
Engineered Strain (Overexpressing mcfJ)	1.3	
Engineered Strain (Co- expressing mcfJ, mcfF, mcfH in 5L bioreactor)	4.0	
Mutants from Heavy-Ion Irradiation	1.1	
Fermentation with Methyl Hexadecanoate (3%)	2.87	
Fermentation with Methyl Hexadecanoate (8%)	3.05	_
Fermentation with Methyl Hexadecanoate (10%)	2.99	_

Extraction and Purification of FR901379



The recovery and purification of FR901379 from the fermentation broth is a multi-step process designed to remove fungal biomass, proteins, and other impurities, including structurally related byproducts.

Experimental Protocol: Extraction and Purification

- 1. Biomass Removal and Initial Extraction:
- The fermentation broth is filtered to separate the mycelium from the culture filtrate.
- A 1 mL aliquot of the culture is extracted with 5 volumes of methanol using ultrasonic crushing for 1 hour.
- The mixture is then centrifuged at 10,000 x g for 5 minutes to pellet the cell debris.
- 2. Crude Extract Preparation:
- The supernatant containing FR901379 is subjected to resin adsorption.
- The adsorbed compound is then desorbed from the resin.
- The desorbed solution is concentrated to yield a crude extract of FR901379. A study
 mentions the use of D303 as a decolorizing resin and LX-18 as an adsorbing resin.
- 3. Chromatographic Purification:
- The crude extract is further purified by silica gel column chromatography.
- Elution is performed using a mixed solvent system.
- 4. Crystallization:
- The eluent fractions containing FR901379 are concentrated.
- The concentrated product is crystallized using a suitable solvent, such as acetone, to obtain high-purity FR901379.

Purification Metrics



Purification Stage	Purity	Yield	Reference
Crude Product	55% - 70%	-	
After Resin Purification	≥ 85%	> 70%	

Biosynthesis and Mechanism of Action Biosynthesis of FR901379

The biosynthesis of FR901379 in C. empetri is a complex process involving multiple gene clusters. The core structure is a cyclic hexapeptide assembled by a nonribosomal peptide synthetase. The pathway involves the synthesis of nonproteinogenic amino acids, assembly of the lipohexapeptide, and subsequent post-modification steps, including hydroxylations and O-sulfonation. Two key byproducts, WF11899B and WF11899C, are intermediates in the biosynthetic pathway that lack specific hydroxyl groups present in the final FR901379 molecule. The hydroxylation steps are catalyzed by cytochrome P450 enzymes, McfF and McfH.



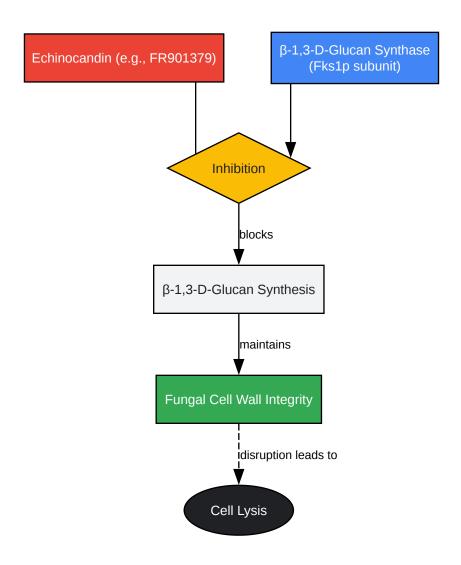
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Caption: Biosynthetic pathway of FR901379 in Coleophoma empetri.

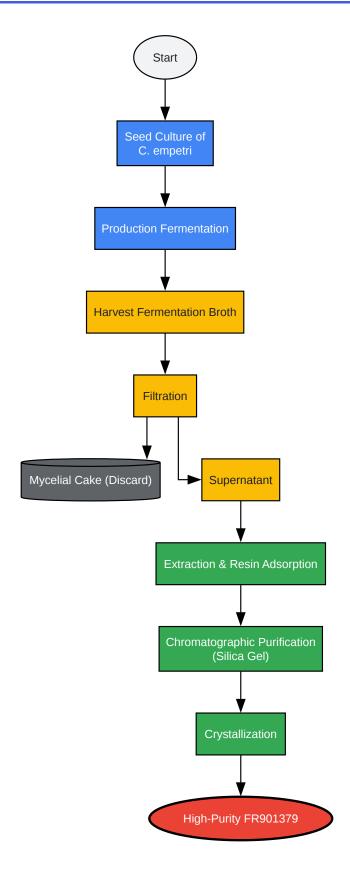
Mechanism of Action of Echinocandins

FR901379, as an echinocandin, inhibits the activity of β -1,3-glucan synthase, an enzyme crucial for the synthesis of the major structural polymer of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately cell death.









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